molecular formula C8H11N3O2S3 B12223841 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione

3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione

Cat. No.: B12223841
M. Wt: 277.4 g/mol
InChI Key: FQZIMIMKEHUCPU-UHFFFAOYSA-N
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Description

3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde and a thiolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione is unique due to its specific combination of functional groups and the presence of both thiazole and thiolane rings.

Properties

Molecular Formula

C8H11N3O2S3

Molecular Weight

277.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C8H11N3O2S3/c12-16(13)4-1-6(5-16)10-7(14)11-8-9-2-3-15-8/h2-3,6H,1,4-5H2,(H2,9,10,11,14)

InChI Key

FQZIMIMKEHUCPU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC2=NC=CS2

Origin of Product

United States

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